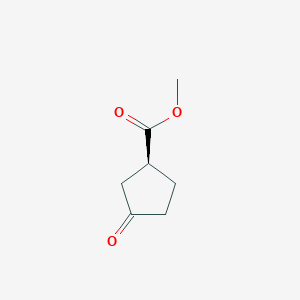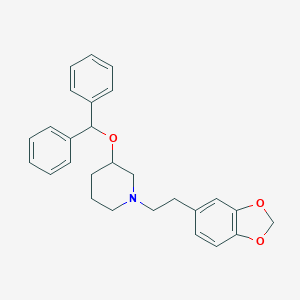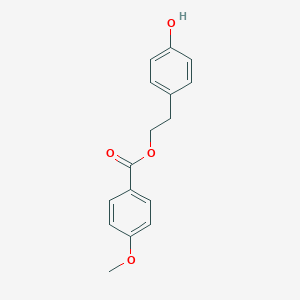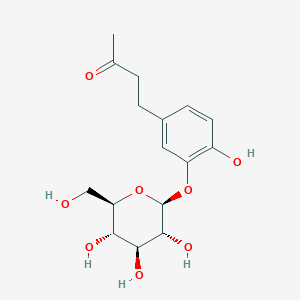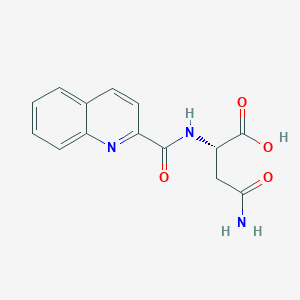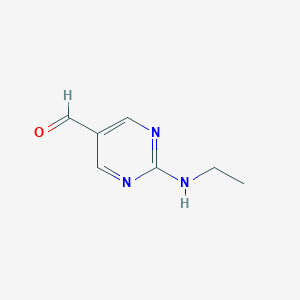
Mth-DL-glutamine
Übersicht
Beschreibung
Mth-DL-glutamine is a chemical compound with the molecular formula C7H11N3O2S . It is also known as Methylthiohydantoin-DL-glutamine .
Molecular Structure Analysis
The 2D chemical structure image of this compound is also called the skeletal formula, which is the standard notation for organic molecules . The carbon atoms in the chemical structure of this compound are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .Chemical Reactions Analysis
Glutamine plays a significant role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It is also involved in redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .Wissenschaftliche Forschungsanwendungen
Clinical Efficacy in Burn Patients : Glutamine supplementation in burn patients can improve protein metabolism, enhance wound healing, and reduce hospital stay duration. In a study by Peng et al. (2005), patients treated with glutamine showed higher plasma glutamine concentration, improved protein synthesis, and faster wound healing compared to the control group.
Cellular Metabolism and Transporter Activity Visualization : Glutamine plays a crucial role in cellular metabolism. Gruenwald et al. (2012) developed genetically encoded sensors to analyze glutamine transporter activities in cells, which can be a powerful tool for understanding cell-specific glutamine metabolism.
Activation of mTORC1 Pathway : Glutamine is involved in activating the mTOR complex 1 (mTORC1), a key nutrient sensor in cells. Research by Bernfeld et al. (2018) and Csibi et al. (2013) indicates that glutamine activates mTORC1 via different mechanisms, impacting cell proliferation and metabolism.
Conditionally Essential Amino Acid : Lacey and Wilmore (2009) discussed how glutamine can become a "conditionally essential" amino acid during critical illness, suggesting its significant role in clinical nutrition.
Role in Cancer Metabolism : Glutamine metabolism has been linked to cancer progression. Palmieri et al. (2017) showed that targeting glutamine synthetase could affect macrophage phenotype and inhibit tumor metastasis.
Impact on Aging : The availability of glutamine influences the aging process. Zhou et al. (2022) found that glutamine deprivation can induce cellular senescence, suggesting its role in aging and related diseases.
Gastrointestinal Health : Glutamine has a protective effect on the gastrointestinal tract. Ziegler et al. (2000) discussed its role in maintaining gut mucosal integrity and its potential therapeutic use in gastrointestinal disorders.
Enhancing Chemotherapy Selectivity : Glutamine supplementation may enhance the selectivity of chemotherapy by altering glutathione metabolism, as shown in a study by Rouse et al. (1995).
Glutamine Metabolism in Breast Cancer : Research by Demas et al. (2019) highlights the role of glutamine metabolism in the growth of advanced hormone receptor-positive breast cancer.
Roles in Epilepsy : Studies like Eid et al. (2012) have explored the roles of glutamine synthetase in epilepsy, indicating its potential as a therapeutic target.
Effects on Chemotherapy-Induced Immunosuppression : Dietary glutamate, which influences glutamine synthesis, can affect immune response in chemotherapy-treated rats, as indicated by Lin et al. (1999).
Zukünftige Richtungen
Research on glutamine metabolism has been gaining attention due to its important role in cell biosynthesis and bioenergetics . Future research directions include investigating the relationship between glutamine metabolism and tumor immunology, which may provide insightful treatment solutions . Additionally, the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway is being explored .
Eigenschaften
IUPAC Name |
3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10-6(12)4(9-7(10)13)2-3-5(8)11/h4H,2-3H2,1H3,(H2,8,11)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQCJWXEAEPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




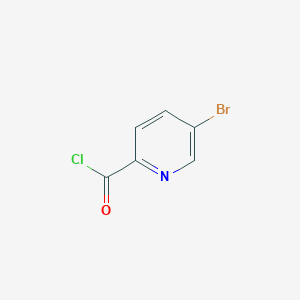
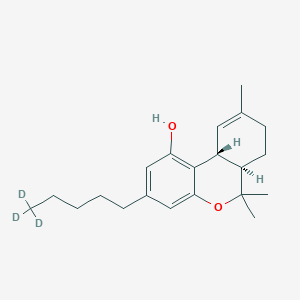

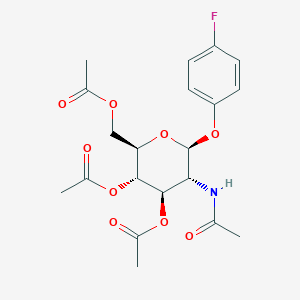

![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
